An In-Depth Technical Guide to 8-Hydroxy-2-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 8-Hydroxy-2-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 8-Hydroxy-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS Number for this derivative is not prominently listed in major chemical databases, this document constructs a robust profile through established synthesis principles, analysis of closely related analogues, and the extensive pharmacology of the 8-hydroxyquinoline scaffold.
Introduction: The Strategic Importance of the 8-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. The 8-hydroxyquinoline (8-HQ) moiety, in particular, imparts a unique set of physicochemical properties, most notably the ability to chelate essential metal ions. This chelation capability is a cornerstone of its diverse biological activities, which include antimicrobial, neuroprotective, anticancer, and anti-inflammatory effects.[1][2]
8-Hydroxy-2-methylquinoline-4-carboxylic acid integrates three key functional groups onto this scaffold:
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An 8-hydroxyl group: Essential for metal ion chelation and forming critical hydrogen bonds with biological targets.
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A 2-methyl group: Enhances lipophilicity, potentially improving membrane permeability and modulating target binding.
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A 4-carboxylic acid group: Acts as a potent hydrogen bond donor and acceptor, providing a key anchor point for receptor interactions and influencing solubility and pharmacokinetic properties.
This strategic combination of functional groups makes it a compelling candidate for investigation as a targeted therapeutic agent.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| CAS Number | Not Assigned | Not found in primary chemical registration databases. |
| Molecular Formula | C₁₁H₉NO₃ | Based on chemical structure. |
| Molecular Weight | 203.19 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to beige solid | Typical for functionalized quinoline compounds.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The carboxylic acid group provides some aqueous solubility, while the quinoline core imparts organic solubility. |
| pKa | ~4.0 (Carboxylic Acid), ~9.5 (Phenolic Hydroxyl) | Estimated based on similar aromatic carboxylic acids and 8-hydroxyquinoline analogues. |
Spectroscopic Characterization (Predicted)
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¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm range. A singlet for the methyl group (C2-CH₃) would be expected around δ 2.5-2.7 ppm. The hydroxyl and carboxylic acid protons would be broad singlets, with chemical shifts dependent on solvent and concentration.
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¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The carboxylic acid carbonyl carbon would be significantly downfield (δ > 165 ppm). The methyl carbon would appear upfield (δ ~20-25 ppm).
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Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (from both the hydroxyl and carboxylic acid groups) around 3400-2500 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹, and C=C/C=N stretches in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 204.06, confirming the molecular weight.
Synthesis and Purification: A Logic-Driven Approach
The most logical and efficient method for constructing the 8-Hydroxy-2-methylquinoline-4-carboxylic acid scaffold is the Doebner Reaction . This classic multicomponent reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[5]
Proposed Synthetic Pathway: The Doebner Reaction
The synthesis proceeds by reacting 2-aminophenol (provides the 8-hydroxy group and benzene portion of the ring), acetaldehyde (provides the 2-methyl group), and pyruvic acid (provides the 4-carboxylic acid group and completes the pyridine ring).
Caption: Proposed Doebner reaction workflow for synthesis.
Detailed Experimental Protocol
Causality Behind Choices: This protocol is designed for robustness and yield. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The reaction is run under reflux to provide the necessary activation energy for the cyclization and dehydration steps.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminophenol (1.0 eq.), pyruvic acid (1.1 eq.), and absolute ethanol.
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Initiation: Begin stirring the mixture. Slowly add acetaldehyde (1.2 eq.) dropwise to the suspension. Rationale: Slow addition is crucial to control the initial exothermic condensation reaction.
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Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Sustained heating drives the intramolecular cyclization and subsequent dehydration, which are often the rate-limiting steps.
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Workup: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.
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Washing: The crude solid is washed sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
Purification Protocol
Recrystallization is the most effective method for purifying the crude product.
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Solvent Selection: A mixed solvent system of ethanol and water is ideal. The product should be highly soluble in hot ethanol and poorly soluble in cold water.
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Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes faintly turbid.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration and dry under vacuum. The purity should be confirmed by melting point analysis and spectroscopy.
Biological Activity and Applications in Drug Development
The therapeutic potential of 8-Hydroxy-2-methylquinoline-4-carboxylic acid stems from the well-documented activities of the 8-HQ scaffold.[2][6]
Primary Mechanism of Action: Metal Ion Chelation
The primary mechanism of action for many 8-hydroxyquinolines is their ability to act as bidentate chelating agents for biologically important metal ions like iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1] These metal ions are critical cofactors for numerous enzymes involved in cellular proliferation and survival, such as metalloproteinases and ribonucleotide reductase.
By sequestering these ions, 8-Hydroxy-2-methylquinoline-4-carboxylic acid can disrupt essential enzymatic processes, leading to cytostatic or cytotoxic effects. This is particularly relevant in cancer therapy, where tumor cells often have an elevated demand for these metals.[4]
Caption: Mechanism via metal ion chelation and enzyme inhibition.
Therapeutic Potential
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Anticancer Agents: By disrupting iron metabolism, 8-HQ derivatives can induce apoptosis in cancer cells. The specific substitution pattern of 8-Hydroxy-2-methylquinoline-4-carboxylic acid may offer selectivity for certain cancer cell types.[6][7]
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Neuroprotective Agents: In neurodegenerative diseases like Alzheimer's, dysregulation of metal ions contributes to oxidative stress and amyloid plaque formation. Chelators like 8-HQ derivatives can help restore metal homeostasis, representing a promising therapeutic strategy.[1]
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Antimicrobial and Antiviral Activity: Many essential microbial enzymes are metal-dependent. The chelation properties of 8-HQ compounds can effectively inhibit microbial growth and viral replication.[2][6]
Safety and Handling
Based on analogous compounds like 2-Hydroxyquinoline-4-carboxylic acid, this compound should be handled with appropriate care.[8]
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GHS Hazard Statements (Predicted): May be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[8]
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Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
8-Hydroxy-2-methylquinoline-4-carboxylic acid is a molecule with significant, untapped potential in drug discovery. Its rational design combines the proven metal-chelating ability of the 8-hydroxyquinoline core with functional groups that can enhance potency, selectivity, and pharmacokinetic properties. The synthetic route via the Doebner reaction is straightforward and scalable, making this compound accessible for further investigation. Future research should focus on its in-vitro and in-vivo evaluation against various cancer cell lines, microbial strains, and in models of neurodegenerative disease to fully elucidate its therapeutic promise.
References
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available at: [Link].
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link].
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link].
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link].
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Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. Available at: [Link].
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2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3. PubChem. Available at: [Link].
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Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link].
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Doebner-von Miller Synthesis. Cambridge University Press. Available at: [Link].
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